molecular formula C17H14N4O3 B2651779 3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-58-1

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2651779
CAS No.: 899947-58-1
M. Wt: 322.324
InChI Key: VWUQJOXINUGBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes an oxazole ring fused to a purine core, with additional allyl, methyl, and phenyl substituents. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which is then fused to the purine core. The allyl, methyl, and phenyl groups are introduced through subsequent substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the allyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its fused oxazole and purine rings, along with the specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-7-phenyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-3-9-20-15(22)13-14(19(2)17(20)23)18-16-21(13)10-12(24-16)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUQJOXINUGBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3C=C(OC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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